N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
The exact mass of the compound this compound is 419.1434259 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-15-8-5-11-18-19(15)22-21(27-18)24(13-7-12-23(2)3)20(25)16-9-6-10-17(14-16)26-4;/h5-6,8-11,14H,7,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUHZXHLQMXWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Name: this compound
- Molecular Formula: C19H24N2O2S
- Molecular Weight: 348.47 g/mol
- CAS Number: [Not provided in the search results]
The compound primarily acts through the inhibition of specific protein interactions and pathways that are crucial in cellular signaling and tumor progression. It has been identified as a potential inhibitor of the YAP/TAZ-TEAD interaction, which plays a significant role in cancer cell proliferation and survival .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that certain benzothiazole derivatives showed potent activity against various cancer cell lines, suggesting a promising therapeutic application for this compound in oncology .
Antimicrobial Properties
In addition to its anticancer potential, preliminary studies suggest that this compound may possess antimicrobial properties. The structural features of benzothiazole derivatives have been associated with activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Study 1: Inhibition of YAP/TAZ Pathway
A pivotal study evaluated the efficacy of this compound in inhibiting the YAP/TAZ pathway in malignant mesothelioma cells. The results indicated a significant reduction in cell viability and proliferation rates, supporting its potential use as a therapeutic agent in treating this aggressive cancer type .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various derivatives of benzothiazole compounds. This study revealed that modifications to the side chains significantly influenced biological activity, with certain substitutions enhancing antitumor efficacy while maintaining low toxicity profiles .
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
The compound has been studied for its biological activities, particularly in the context of cancer research. Its mechanism of action primarily involves the inhibition of specific protein interactions crucial for tumor growth and metastasis.
Inhibition of YAP/TAZ-TEAD Interaction
Recent studies have highlighted the compound's role as an inhibitor of the YAP/TAZ-TEAD signaling pathway. This pathway is often dysregulated in various cancers, including malignant mesothelioma. The ability to inhibit this interaction suggests potential therapeutic applications in oncology .
Anticancer Efficacy
In vitro studies have demonstrated that N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride exhibits cytotoxic effects against several cancer cell lines. These findings indicate its potential as a lead compound for developing new anticancer therapies .
Cancer Therapeutics Development
The compound's ability to modulate important signaling pathways makes it a candidate for further development as an anticancer agent. Researchers are investigating its efficacy in combination therapies to enhance treatment outcomes for patients with resistant tumors.
Molecular Biology Studies
Due to its specific inhibitory effects on protein interactions, this compound can serve as a valuable tool in molecular biology research to dissect the roles of YAP/TAZ signaling in cellular processes such as proliferation and apoptosis.
Data Table: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | YAP/TAZ Inhibition | Demonstrated significant inhibition of TEAD binding in vitro. |
| Study 2 | Cytotoxicity | Showed dose-dependent cytotoxic effects on cancer cell lines. |
| Study 3 | Mechanism of Action | Identified the compound's role in disrupting oncogenic signaling pathways. |
Case Study 1: Malignant Mesothelioma
In a preclinical model of malignant mesothelioma, administration of this compound resulted in reduced tumor growth and prolonged survival compared to controls. The study underscored its potential as a therapeutic agent targeting YAP/TAZ signaling .
Case Study 2: Breast Cancer Research
Another study focused on breast cancer cell lines showed that the compound effectively inhibited cell migration and invasion, suggesting its role in preventing metastasis. This effect was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for cancer cell invasiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
